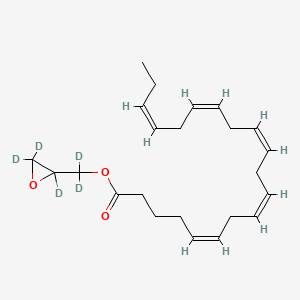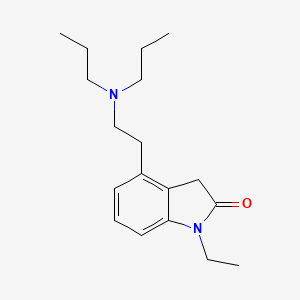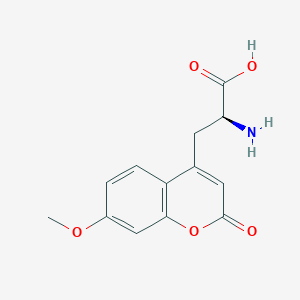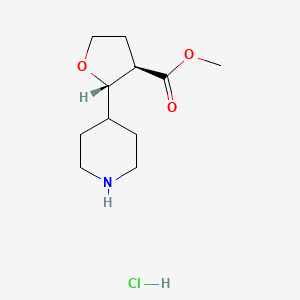![molecular formula C9H13NO3 B13433530 3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine, a class of organic compounds that play a crucial role in the body’s response to stress and physical exertion. This compound is characterized by the presence of a benzene ring with two hydroxyl groups and an aminoethyl side chain that is hydroxy-substituted at C-1 and methylated on nitrogen .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the conversion of the base with 35% ethanolic hydrogen chloride . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov alkene hydromethylation . This method is valuable for producing large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions often involve reagents like cobalt in aqueous acidic perchlorate media . Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically require nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield the corresponding amines.
科学的研究の応用
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a molecular messenger in biological systems.
Medicine: Utilized in the development of drugs that target adrenergic receptors.
Industry: Employed in the production of polymers and other industrial chemicals.
作用機序
The compound exerts its effects by acting on alpha-adrenergic receptors, which minimizes vasodilation and increases vascular permeability . This action results in the retention of intravascular fluids and the prevention of hypotension. The molecular targets and pathways involved include the adrenergic signaling pathway, which is crucial for the body’s fight-or-flight response.
類似化合物との比較
Similar Compounds
Adrenaline (Epinephrine): Similar structure but with different functional groups.
Salbutamol: A β-adrenergic agonist with a hydroxymethyl group instead of a hydroxyl group.
Terbutaline: Similar to salbutamol but with a tertiary butyl side chain.
Uniqueness
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties. Its ability to act as a molecular messenger and its role in adrenergic signaling make it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
3-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-8(12)6-3-2-4-7(11)9(6)13/h2-4,8,10-13H,5H2,1H3 |
InChIキー |
NHQPOEZWIXQWMM-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=C(C(=CC=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


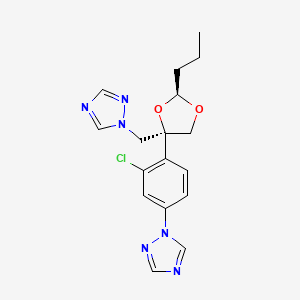
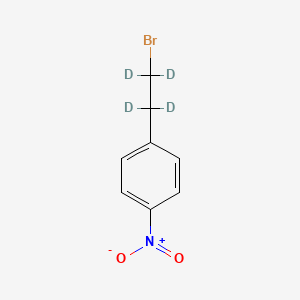
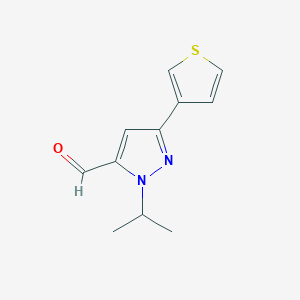
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
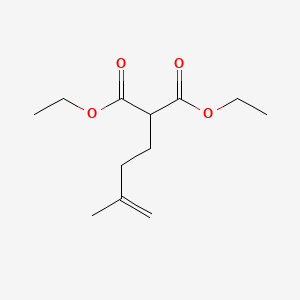
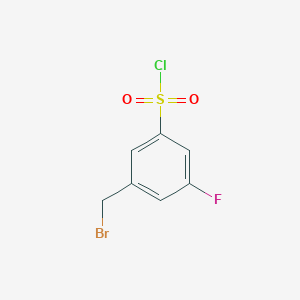
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
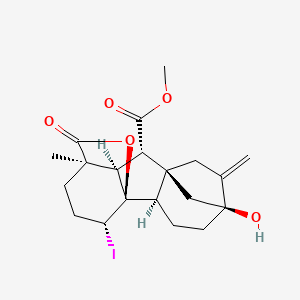
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
